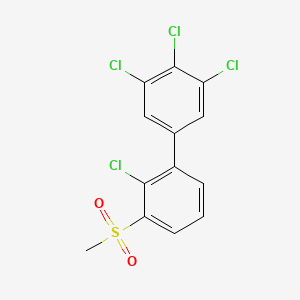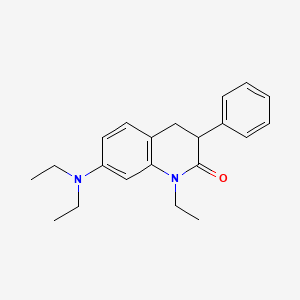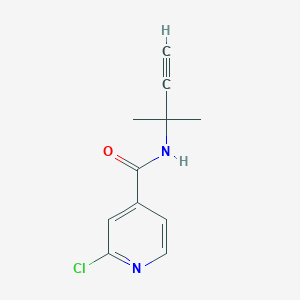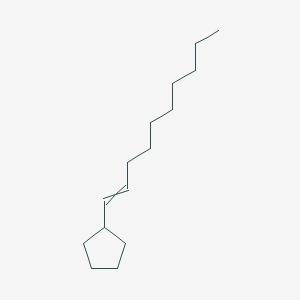
(Dec-1-en-1-yl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dec-1-en-1-yl)cyclopentane is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentane ring with a dec-1-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dec-1-en-1-yl)cyclopentane can be achieved through several methods. One common approach involves the reaction of cyclopentene with dec-1-ene in the presence of a suitable catalyst. This reaction typically requires specific conditions such as elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes often utilize metal catalysts to enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions can significantly impact the overall production efficiency and cost .
化学反応の分析
Types of Reactions
(Dec-1-en-1-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone or cyclopentanol, while reduction can produce decylcyclopentane .
科学的研究の応用
(Dec-1-en-1-yl)cyclopentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which (Dec-1-en-1-yl)cyclopentane exerts its effects involves interactions with specific molecular targets. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form intermediate species that eventually lead to the final products. The pathways involved in these reactions are influenced by the nature of the substituents and the reaction conditions .
類似化合物との比較
Similar Compounds
Cyclopentane: A saturated analog with similar ring structure but without the dec-1-en-1-yl substituent.
Cyclohexane: Another cycloalkane with a six-membered ring.
Dec-1-ene: An unsaturated hydrocarbon with a similar dec-1-en-1-yl group but without the cyclopentane ring
Uniqueness
(Dec-1-en-1-yl)cyclopentane is unique due to its combination of a cyclopentane ring and a dec-1-en-1-yl substituent. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
特性
CAS番号 |
194284-36-1 |
|---|---|
分子式 |
C15H28 |
分子量 |
208.38 g/mol |
IUPAC名 |
dec-1-enylcyclopentane |
InChI |
InChI=1S/C15H28/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-15/h9,12,15H,2-8,10-11,13-14H2,1H3 |
InChIキー |
WGVWZSMVVWZTIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CC1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


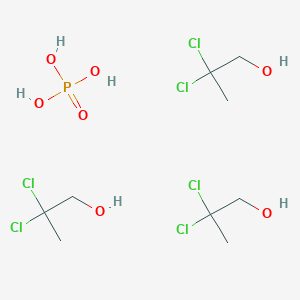
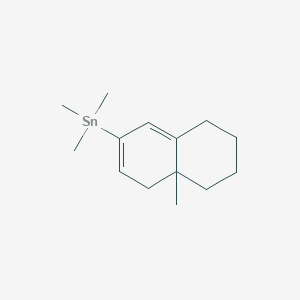
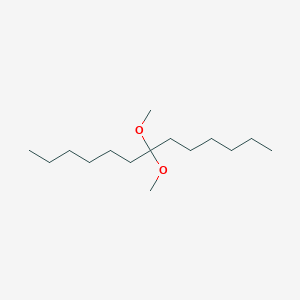
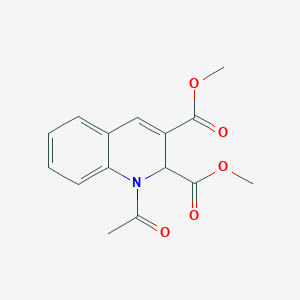
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)
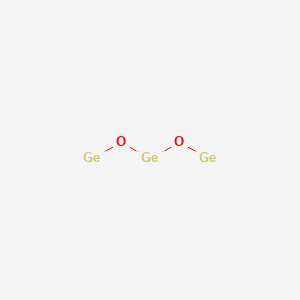


![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
